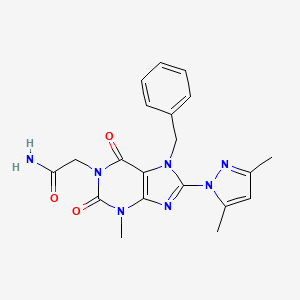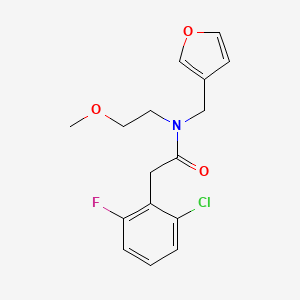
2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a furan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Biology: The compound may be used in biological studies to understand its interactions with various biomolecules.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)acetamide: Similar structure but with the furan ring attached at a different position.
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Structural Features: The combination of a chloro-fluorophenyl group, a furan ring, and an acetamide moiety is unique and contributes to the compound’s distinct chemical properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-21-8-6-19(10-12-5-7-22-11-12)16(20)9-13-14(17)3-2-4-15(13)18/h2-5,7,11H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPUGSDBGYKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)
![4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine](/img/structure/B2647567.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)
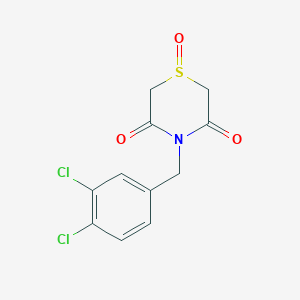
![4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2647572.png)
![2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2647574.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647576.png)
![2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2647577.png)
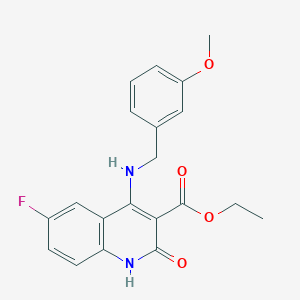
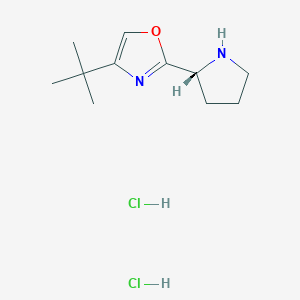
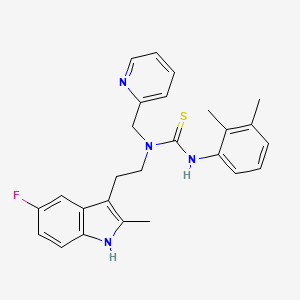
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2647588.png)
